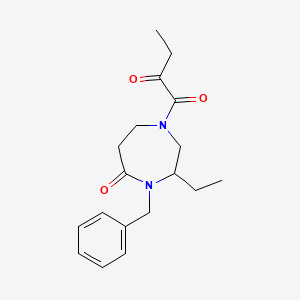![molecular formula C27H27N3O7 B5342820 benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate](/img/structure/B5342820.png)
benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate, also known as BNFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects, making it a promising candidate for future research.
Mécanisme D'action
The mechanism of action of benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate involves its interaction with specific enzymes and proteins in the body. This compound has been found to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in gene expression and cellular processes. This inhibition leads to changes in gene expression and cellular processes, which may have therapeutic implications.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, changes in gene expression, and suppression of cancer cell growth. Additionally, this compound has been found to have fluorescent properties, making it a useful tool for labeling and imaging cellular structures.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate in lab experiments is its specificity in inhibiting certain enzymes and proteins, allowing for precise targeting of cellular processes. However, one limitation is the potential for off-target effects, which may lead to unintended consequences and require additional optimization of experimental conditions.
Orientations Futures
There are several potential future directions for research involving benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate. One area of interest is the development of this compound-based therapeutics for cancer treatment. Additionally, this compound may have applications in enzyme inhibition and fluorescent labeling for imaging cellular structures. Further research is needed to fully understand the potential of this compound and optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate involves several steps, including the reaction of furoyl chloride with leucine, followed by the addition of 3-nitrophenylacrylic acid and benzylamine. The resulting product is then purified through column chromatography to obtain pure this compound. This synthesis method has been extensively studied and optimized to produce high yields of this compound.
Applications De Recherche Scientifique
Benzyl N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]leucinate has been found to have potential applications in various areas of scientific research, including cancer treatment, enzyme inhibition, and fluorescent labeling. In cancer treatment, this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and may potentially be used as a therapeutic agent.
Propriétés
IUPAC Name |
benzyl 2-[[(E)-2-(furan-2-carbonylamino)-3-(3-nitrophenyl)prop-2-enoyl]amino]-4-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O7/c1-18(2)14-23(27(33)37-17-19-8-4-3-5-9-19)29-25(31)22(28-26(32)24-12-7-13-36-24)16-20-10-6-11-21(15-20)30(34)35/h3-13,15-16,18,23H,14,17H2,1-2H3,(H,28,32)(H,29,31)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADKQINMTPWLBG-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N'-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]sulfamide](/img/structure/B5342751.png)
![N-[3-(dimethylamino)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5342757.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5342766.png)
![N-{1-[1-(cyclopropylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5342787.png)

![N-allyl-7-[(5-amino-1,3,4-thiadiazol-2-yl)acetyl]-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5342800.png)

![7-(cyclopropylcarbonyl)-N~4~-[(4-methylpyridin-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5342828.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[5-methyl-2-(3-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5342834.png)
![3-{[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5342841.png)
![N-[(1R*,2R*)-2-hydroxycyclohexyl]-5-(phenoxymethyl)-N-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5342844.png)
![ethyl 1-[3-(3-methoxyphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5342845.png)
![7-(3-hydroxy-4-methoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5342855.png)
